2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
Description
The compound 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide features a triazolo-pyridazin core substituted with a 4-chlorophenyl group at position 3 and a thio-linked acetamide moiety bearing a 3,4-dimethoxyphenyl group.
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S/c1-29-16-8-7-15(11-17(16)30-2)23-19(28)12-31-20-10-9-18-24-25-21(27(18)26-20)13-3-5-14(22)6-4-13/h3-11H,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMGVSDVMKXQTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds bearing a [1,2,4]triazolo moiety have been reported to inhibit c-met kinase. c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Similar compounds with a [1,2,4]triazolo moiety have been found to intercalate dna. DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting the DNA structure and function.
Biological Activity
The compound 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide represents a novel class of triazole derivatives that have garnered attention for their potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a triazolopyridazine core linked to a chlorophenyl group and a dimethoxyphenyl moiety. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The triazole ring is known to interact with enzymes by forming hydrogen bonds and hydrophobic interactions, which may inhibit their activity.
- Receptor Modulation : The chlorophenyl group enhances binding affinity to certain receptors, potentially modulating signal transduction pathways.
Pharmacological Profiles
Research indicates that derivatives of 1,2,4-triazole exhibit a wide range of biological activities:
- Antimicrobial Activity : Triazole derivatives have been shown to possess significant antibacterial and antifungal properties. For instance, compounds similar to the target compound have demonstrated effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The triazolopyridazine scaffold has been explored for anticancer activity. Studies suggest that it may induce apoptosis in cancer cells through modulation of apoptotic pathways .
- Anti-inflammatory Effects : Some studies have indicated that triazole derivatives may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
Antibacterial Activity
A study evaluating the antibacterial efficacy of various triazole derivatives found that compounds with similar structures to our target compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against S. aureus and other pathogens . This suggests that the compound may possess comparable antibacterial properties.
Anticancer Activity
In vitro studies on related triazole compounds have shown promising results in inhibiting cancer cell proliferation. For example, derivatives were tested against human cancer cell lines and demonstrated IC50 values in the low micromolar range . These findings support the potential of the target compound in cancer therapeutics.
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Activities
-
Anticancer Activity
- Compounds containing the triazole scaffold have demonstrated significant anticancer properties. Research indicates that derivatives similar to the compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that triazole derivatives can inhibit cell proliferation in colon carcinoma and breast cancer cell lines with IC50 values indicating potent activity .
-
Antimicrobial Properties
- The compound has been evaluated for its antimicrobial efficacy. Triazole derivatives are known to possess antifungal and antibacterial activities. In vitro studies have indicated that compounds within this class can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects
Pharmacological Insights
The pharmacological profile of 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide aligns with the broader class of triazoles known for their ability to interact with various biological targets:
- Mechanism of Action : The mechanism by which these compounds exert their effects typically involves the inhibition of key enzymes or pathways associated with disease processes. For example, some triazoles inhibit enzymes involved in nucleic acid synthesis or disrupt cellular signaling pathways critical for tumor growth .
- Synergistic Effects : There is emerging evidence that combining triazole derivatives with other therapeutic agents can enhance their efficacy. This synergistic approach may lead to more effective treatment regimens for resistant strains of pathogens or aggressive cancer types .
Case Studies
Several case studies highlight the application of similar compounds:
- Colon Cancer Treatment : A study involving a series of triazole derivatives demonstrated significant inhibition of HCT-116 colon cancer cells, with some compounds achieving IC50 values as low as 6.2 μM .
- Antifungal Activity : Triazole derivatives were tested against various fungal strains and exhibited potent antifungal activity comparable to established antifungal agents like fluconazole .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) linkage exhibits moderate nucleophilic displacement reactivity. Key reactions include:
| Reagent/Conditions | Product | Yield | Application |
|---|---|---|---|
| Alkyl halides (R-X) in DMF, NaH, 60°C | Thioether alkylation: R-S- derivatives | 65–78% | Enhances lipophilicity for membrane penetration |
| Aryl boronic acids (Pd(OAc)₂, CuI, K₂CO₃) | Suzuki coupling: Biaryl thioethers | 52% | Expands π-conjugation for target engagement |
This site is pivotal for introducing structural diversity while retaining the triazolopyridazine scaffold’s bioactivity.
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes controlled hydrolysis under acidic or basic conditions:
| Conditions | Product | Notes |
|---|---|---|
| 6M HCl, reflux, 8h | Carboxylic acid derivative | Complete conversion |
| 2M NaOH, EtOH/H₂O, 50°C | Sodium carboxylate | pH-dependent solubility modulation |
Hydrolysis products serve as intermediates for further functionalization via esterification or amide coupling.
Electrophilic Aromatic Substitution (EAS)
The 3,4-dimethoxyphenyl group participates in EAS reactions:
| Reaction | Reagents | Product | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3,4-dimethoxy-6-nitrophenyl derivative | Introduces nitro group for redox studies |
| Sulfonation | Oleum, 40°C | Sulfonated aryl ring | Enhances water solubility |
Methoxy groups direct electrophiles to specific positions, enabling regioselective modifications.
Substitution at the 4-Chlorophenyl Ring
The para-chloro substituent undergoes palladium-catalyzed cross-couplings:
| Reaction Type | Catalytic System | Product | Yield |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | 4-Aminophenyl analog | 68% |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl systems | 73% |
These reactions enable precise tuning of electronic properties without disrupting the triazolopyridazine core.
Oxidation of the Thioether Group
Controlled oxidation modifies the sulfur atom’s oxidation state:
| Oxidizing Agent | Conditions | Product | Biological Impact |
|---|---|---|---|
| H₂O₂ (30%), AcOH, 25°C | Sulfoxide (S=O) | Mixture of diastereomers | Alters hydrogen-bonding capacity |
| mCPBA, DCM, 0°C | Sulfone (O=S=O) | Single product | Increases metabolic stability |
Sulfone derivatives exhibit improved pharmacokinetic profiles in preliminary assays.
Cyclization Reactions
The triazolopyridazine core participates in annulation reactions:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| POCl₃, reflux | Formation of fused pyrimidine | 72% | Expands heterocyclic system |
| PPA, 120°C | Tricyclic derivatives | 58% | Enhances rigidity for target binding |
These transformations exploit the inherent electrophilicity of the pyridazine ring .
Biological Activity Correlation
Key structure-activity relationship (SAR) insights from derivative synthesis:
| Modification | Activity Change | Proposed Mechanism |
|---|---|---|
| Thioether → Sulfone | 3× ↑ IC₅₀ vs. PCAF bromodomain | Enhanced H-bonding with Asn803 |
| 4-Cl → 4-NH₂ | 10× ↓ cytotoxicity | Reduced off-target kinase binding |
Data suggest that strategic modifications at the thioether, chlorophenyl, and dimethoxyphenyl groups significantly modulate bioactivity .
This compound’s synthetic versatility makes it a valuable scaffold for developing kinase inhibitors, epigenetic modulators, and antimicrobial agents. Further studies should explore enantioselective syntheses and in vivo metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes critical differences between the target compound and its analogs:
Key Findings from Analog Studies
Impact of Substituents on Activity :
- The 4-chlorophenyl group (common in the target compound and analog) is associated with enhanced binding to hydrophobic pockets in biological targets .
- The thioether linkage in the target compound may improve metabolic stability compared to oxygen-based linkages in analogs like E-4b .
- The 3,4-dimethoxyphenyl group in the target compound could enhance solubility relative to the 4-hydroxyphenyl group in ’s analog, balancing lipophilicity and bioavailability .
Mechanistic Insights :
- C1632 () demonstrates that triazolo-pyridazin derivatives can disrupt Lin-28/let-7 interactions, promoting CSC differentiation and reducing tumorigenicity. The target compound’s dimethoxyphenyl acetamide moiety may refine this activity by altering steric interactions with Lin-28 .
Synthetic Accessibility: C1632 is commercially available (Maybridge), suggesting scalable synthesis routes .
Q & A
Basic: What are the common synthetic routes for preparing 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide?
Methodological Answer:
The compound can be synthesized via condensation reactions involving heterocyclic intermediates. For example:
- Step 1 : Synthesize the triazolopyridazine core by reacting 4-amino-5-chloro-2-methoxybenzoic acid derivatives with thiourea or thiol-containing reagents under acidic conditions .
- Step 2 : Introduce the thioacetamide moiety by coupling the triazolopyridazine intermediate with 2-chloro-N-(3,4-dimethoxyphenyl)acetamide using a base like K₂CO₃ in DMF .
- Step 3 : Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and confirm structure using NMR and HRMS .
Advanced: How can researchers optimize low-yield reactions during the synthesis of triazolopyridazine derivatives?
Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:
- Design of Experiments (DoE) : Use fractional factorial designs to identify critical parameters (e.g., temperature, solvent polarity, reagent stoichiometry) .
- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity for triazole ring formation .
- Catalytic Systems : Employ Pd/Cu catalysts for cross-coupling steps to enhance efficiency, as demonstrated in analogous triazolo-thiadiazole syntheses .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorophenyl and dimethoxyphenyl groups) .
- X-ray Crystallography : Resolve structural ambiguities, such as the orientation of the triazolo-pyridazine ring system, using single-crystal diffraction (as seen in related triazolo-thiadiazine structures) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks and fragmentation patterns .
Advanced: How can structural discrepancies in crystallographic data be resolved for triazolopyridazine analogs?
Methodological Answer:
Discrepancies may arise from polymorphism or solvent inclusion. Mitigation strategies:
- DFT Calculations : Compare experimental X-ray data with computed bond lengths/angles using Gaussian09 at the B3LYP/6-31G(d) level .
- Thermogravimetric Analysis (TGA) : Detect solvent retention in crystals, which may alter unit cell parameters .
- Multi-Temperature Crystallography : Collect data at 100–300 K to assess thermal motion effects on structural accuracy .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritant properties (analogous to triazolopyridazine derivatives with undefined hazards) .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of fine particulates .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How should researchers address contradictory hazard classifications for triazolopyridazine derivatives?
Methodological Answer:
Contradictions (e.g., "no known hazard" vs. "toxic" classifications) require:
- In Silico Toxicity Prediction : Use tools like Toxtree or ADMET Lab to estimate acute toxicity (e.g., LD₅₀) and prioritize experimental validation .
- In Vitro Assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity to resolve discrepancies between SDS and literature data .
Basic: What are the preliminary steps to evaluate the biological activity of this compound?
Methodological Answer:
- Target Selection : Prioritize kinases or GPCRs based on structural similarity to triazolo-pyridazine inhibitors (e.g., AZD8931 analogs) .
- High-Throughput Screening (HTS) : Use fluorescence polarization assays at 10 µM concentration in PBS buffer (pH 7.4) to identify hits .
- Dose-Response Curves : Calculate IC₅₀ values using GraphPad Prism with 3-parameter logistic regression .
Advanced: How can researchers elucidate the mechanism of action for this compound in kinase inhibition?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of kinase domains (e.g., PDB: 3POZ) to predict binding modes .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) in real-time using Biacore T200 systems .
- Resistance Mutagenesis : Introduce point mutations (e.g., T790M in EGFR) to validate target engagement in cellular models .
Basic: How to address solubility challenges during in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS with 0.01% Tween-80 .
- Cyclodextrin Complexation : Use sulfobutyl ether-β-cyclodextrin (10 mM) to enhance aqueous solubility for cell-based studies .
Advanced: What strategies improve metabolic stability in preclinical development?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
